2-(Methoxycarbonyl)benzoic acid
Overview
Description
Monomethyl phthalate, also known as methyl hydrogen phthalate, is an organic compound with the molecular formula C₉H₈O₄. It is a monoester of phthalic acid and is commonly used as a plasticizer in various industrial applications. Monomethyl phthalate is a metabolite of phthalates, which are widely used in the production of plastics, personal care products, and other consumer goods .
Scientific Research Applications
Monomethyl phthalate has several scientific research applications:
Environmental Studies: Monomethyl phthalate is studied for its biodegradation pathways and environmental impact, particularly its role as an endocrine disruptor and its persistence in various environmental media.
Industrial Applications: It is used as a plasticizer in the production of flexible plastics, coatings, and personal care products.
Safety and Hazards
Mechanism of Action
Target of Action
2-(Methoxycarbonyl)benzoic acid is a key intermediate in the synthesis of a family of promising Sodium-Glucose Transporter 2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
Mode of Action
SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels .
Biochemical Pathways
Given its role in the synthesis of sglt2 inhibitors, it may indirectly influence the glucose reabsorption pathway in the kidneys .
Result of Action
As a key intermediate in the synthesis of sglt2 inhibitors, it likely contributes to the overall therapeutic effects of these drugs, which include reducing blood glucose levels .
Biochemical Analysis
Biochemical Properties
2-(Methoxycarbonyl)benzoic acid plays a role in biochemical reactions, particularly in the methylation of benzoic acid
Cellular Effects
It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the methylation of benzoic acid . It exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in metabolic pathways, potentially interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels.
Preparation Methods
Monomethyl phthalate can be synthesized through the esterification of phthalic anhydride with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion .
In industrial production, monomethyl phthalate is often produced as a byproduct during the manufacture of other phthalate esters. The process involves the partial hydrolysis of dimethyl phthalate or other diesters, followed by purification to isolate the monomethyl ester .
Chemical Reactions Analysis
Monomethyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, monomethyl phthalate can hydrolyze to form phthalic acid and methanol.
Oxidation: Monomethyl phthalate can be oxidized to form phthalic acid using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of monomethyl phthalate can yield phthalic acid and methanol, similar to hydrolysis but under different conditions.
Substitution: Monomethyl phthalate can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Comparison with Similar Compounds
Monomethyl phthalate is similar to other phthalate monoesters, such as monobutyl phthalate, monoethyl phthalate, and monobenzyl phthalate. These compounds share similar chemical structures and properties but differ in their alkyl chain lengths and specific applications. Monomethyl phthalate is unique in its relatively simple structure and its widespread use as a plasticizer and analytical standard .
Similar Compounds
- Monobutyl phthalate
- Monoethyl phthalate
- Monobenzyl phthalate
Monomethyl phthalate stands out due to its specific applications in analytical chemistry and its role as a metabolite in environmental and toxicological studies.
Properties
IUPAC Name |
2-methoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJSWIPFHMKRAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040001 | |
Record name | Monomethyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Monomethyl phthalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4376-18-5 | |
Record name | Monomethyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4376-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monomethyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MONOMETHYL PHTHALATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Monomethyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl hydrogen phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOMETHYL PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2STT6D18JR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Monomethyl phthalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82 - 84 °C | |
Record name | Monomethyl phthalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical coordination mode of 2-(Methoxycarbonyl)benzoic acid in copper(II) complexes?
A1: this compound primarily acts as a bridging ligand through its carboxylate group in copper(II) complexes. Research reveals that it commonly coordinates to two copper(II) ions, forming dinuclear paddle-wheel structures. [, ] In these complexes, each copper(II) ion is coordinated by four carboxylate oxygen atoms from four MCBA ligands. [, ]
Q2: Besides the ligand itself, what other molecules have been observed coordinating to the copper centers in these complexes?
A2: Studies show that solvent molecules can also coordinate to the copper(II) ions in these complexes. For instance, in the complex [Cu2(MCBA)4(DMF)(CH3OH)·CH3OH], one copper ion is coordinated by a dimethylformamide (DMF) molecule, while the other copper ion is coordinated by a methanol molecule. [] In another example, the complex [Cu2(MCBA)4(H2O)2]·2H2O features water molecules coordinating to the copper centers. [, ]
Q3: How do these structural features impact the crystal packing in the solid state?
A3: The coordination modes of MCBA and solvent molecules contribute to the formation of supramolecular architectures in the crystal lattice. For example, in the [Cu2(MCBA)4(DMF)(CH3OH)·CH3OH] complex, O–H···O hydrogen bonds between the complex and solvent molecules lead to the formation of a one-dimensional chain structure. [] This highlights the role of non-covalent interactions in dictating the solid-state arrangement of these complexes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.